(3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$ ^1H $$ NMR (300 MHz, CDCl$$ _3 $$): The aromatic region ($$ \delta 7.2–7.8 $$) displays a doublet of doublets ($$ J = 8.5 \, \text{Hz}, 2.3 \, \text{Hz} $$) for the fluorine-coupled protons and a singlet for the bromine-substituted proton. The aminic proton resonates at $$ \delta 2.1 $$ as a broad singlet, while the methylene protons adjacent to the nitrile group split into a quartet ($$ \delta 3.4 $$, $$ J = 6.7 \, \text{Hz} $$).
- $$ ^{13}C $$ NMR : The nitrile carbon appears at $$ \delta 118.5 $$, deshielded by the electron-withdrawing effect of the amino group. The quaternary carbon bearing the amino and phenyl groups resonates at $$ \delta 55.2 $$.
Infrared (IR) Spectroscopy
Strong absorption bands at $$ 2240 \, \text{cm}^{-1} $$ ($$ C\equivN $$) and $$ 3350–3450 \, \text{cm}^{-1} $$ ($$ N-H $$) confirm the presence of nitrile and primary amine functionalities. Aromatic $$ C-Br $$ and $$ C-F $$ stretches appear at $$ 580 \, \text{cm}^{-1} $$ and $$ 1220 \, \text{cm}^{-1} $$, respectively.
Mass Spectrometry
Electron ionization (EI-MS) yields a molecular ion peak at $$ m/z \, 243 $$ ($$ [M]^+ $$), with fragmentation pathways dominated by loss of $$ HBr $$ ($$ m/z \, 164 $$) and $$ HF $$ ($$ m/z \, 224 $$). The base peak at $$ m/z \, 134 $$ corresponds to the stabilized $$ [C6H4F]^+ $$ fragment.
Thermodynamic and Kinetic Stability Profiling
Thermogravimetric analysis (TGA) indicates decomposition onset at $$ 210^\circ \text{C} $$, with a two-step mass loss corresponding to volatilization of $$ HBr $$ and subsequent phenyl ring pyrolysis. Differential scanning calorimetry (DSC) reveals a glass transition temperature ($$ T_g $$) of $$ -15^\circ \text{C} $$, suggesting amorphous solid-state behavior under standard conditions.
Kinetic stability studies in aqueous solutions (pH 7.4, 37°C) demonstrate a hydrolysis half-life ($$ t_{1/2} $$) of 48 hours, primarily due to nucleophilic attack on the nitrile group. The electron-withdrawing bromine and fluorine substituents retard hydrolysis compared to non-halogenated analogs.
Properties
Molecular Formula |
C9H8BrFN2 |
|---|---|
Molecular Weight |
243.08 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-bromo-5-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrFN2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2/t9-/m1/s1 |
InChI Key |
IOLBARDRMDSZLC-SECBINFHSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)Br)[C@@H](CC#N)N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(CC#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-fluorobenzaldehyde and ®-3-aminopropanenitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile involves its interaction with specific molecular targets. The presence of the amino group allows it to form hydrogen bonds with target molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
(3R)-3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile
This analog replaces the 3-bromo and 5-fluoro substituents with 4-chloro and 3-fluoro groups. The positional and halogen differences significantly alter electronic and steric profiles.
(3R)-3-Amino-3-(2-fluoro-5-bromophenyl)propanenitrile
A positional isomer with fluorine and bromine swapped on the aromatic ring, influencing dipole moments and intermolecular interactions.
Table 1: Comparative Properties
Reactivity and Functional Differences
- Bromine vs. Chlorine, being smaller, offers better stability in acidic/basic conditions.
- Substituent Position : The 3-bromo-5-fluoro substitution pattern creates a sterically hindered meta position, reducing nucleophilic attack compared to the 4-chloro-3-fluoro analog’s para orientation.
- Aromatic Ring Electronics : The electron-deficient nature of the 3-bromo-5-fluorophenyl ring (vs. 4-chloro-3-fluorophenyl) may reduce solubility in polar solvents, impacting bioavailability in drug discovery contexts.
Biological Activity
(3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 243.08 g/mol. Its structure includes:
- An amino group ()
- A bromo-substituted phenyl group
- A nitrile functional group ()
These features contribute to its biological interactions and reactivity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity and specificity towards these targets. The amino group facilitates hydrogen bonding, while the nitrile group may participate in electrostatic interactions, modulating the activity of proteins involved in critical biological pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Potential : The compound has shown promise in anticancer research, with studies indicating its efficacy in inhibiting cancer cell proliferation. Its mechanism may involve the disruption of specific signaling pathways critical for tumor growth .
- Enzyme Inhibition : Investigations have focused on the compound's ability to inhibit various enzymes, which is crucial for developing therapeutics targeting metabolic diseases and cancer.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits potential against bacterial strains | |
| Anticancer | Inhibits proliferation of cancer cells | |
| Enzyme Inhibition | Modulates activity of key metabolic enzymes |
Case Study 1: Anticancer Activity
In a study investigating the anticancer effects of this compound, researchers found that the compound significantly reduced cell viability in various cancer cell lines, including colon and breast cancer cells. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .
Case Study 2: Enzyme Inhibition
Another research project focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition suggests potential applications in cancer therapy, particularly for tumors with defective DNA repair pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
